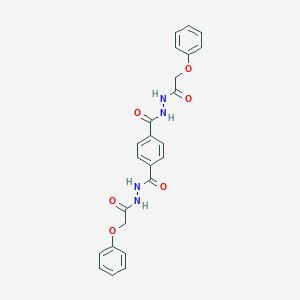
1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a methylphenyl group connected through a hydrazinecarbothioamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 4-methoxyacetophenone with 3-methylphenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product would be subjected to rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for probing biological systems and understanding the mechanisms of action of various enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone
- (2E)-2-[1-(4-methoxyphenyl)ethylidene]-N-(4-methylphenyl)hydrazinecarbothioamide
- (2E)-2-[1-(4-methoxyphenyl)ethylidene]-N-(2-methylphenyl)hydrazinecarbothioamide
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H19N3OS |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C17H19N3OS/c1-12-5-4-6-15(11-12)18-17(22)20-19-13(2)14-7-9-16(21-3)10-8-14/h4-11H,1-3H3,(H2,18,20,22)/b19-13+ |
Clave InChI |
IJMRAUKPQHPKRB-CPNJWEJPSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)OC |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=S)N/N=C(\C)/C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B323798.png)


![4-{[(4-chloroanilino)carbonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B323803.png)
![4-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B323804.png)







![2,2,2-trifluoro-N-phenyl-N-{2-[(trifluoroacetyl)anilino]ethyl}acetamide](/img/structure/B323819.png)
